
N1-Methyl-DG cep
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-Methyl-deoxyguanosine (N1-Methyl-DG cep) is a methylated nucleoside base primarily used in the study of DNA damage and repair mechanisms related to alkylation damage . This compound is particularly significant in understanding the effects of methylation on DNA structure and function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N1-Methyl-DG cep can be synthesized through the methylation of deoxyguanosine. The methylation process typically involves the use of SN2 alkylating reagents such as methyl methanesulfonate and dimethylsulfate, which react with the N1 position of adenine . The reaction conditions often require anhydrous solutions and polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methylation techniques. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N1-Methyl-DG cep undergoes various chemical reactions, including:
Oxidation: This reaction can alter the methyl group, affecting the compound’s stability and function.
Reduction: Reduction reactions can reverse the methylation, potentially restoring the original deoxyguanosine structure.
Substitution: Substitution reactions can replace the methyl group with other functional groups, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure specific reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce N1-methyl-guanine, while substitution reactions can yield various methylated derivatives .
Wissenschaftliche Forschungsanwendungen
N1-Methyl-DG cep has a wide range of applications in scientific research:
Chemistry: Used to study the effects of methylation on nucleosides and nucleotides.
Biology: Helps in understanding DNA repair mechanisms and the role of methylation in gene expression.
Medicine: Investigated for its potential role in cancer research, particularly in understanding how methylation affects tumor suppressor genes.
Industry: Used in the development of pharmaceuticals and as a reference compound in quality control processes
Wirkmechanismus
N1-Methyl-DG cep exerts its effects by altering the hydrogen bonding of adenine-thymine base pairs in DNA. The methylation at the N1 position disrupts the Watson-Crick base pairing, leading to Hoogsteen base pairing. This alteration affects DNA replication and repair processes. The enzyme AlkB repairs this compound lesions by direct reversal, making it a critical target in understanding DNA repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-Methyladenine: Another methylated nucleoside used in DNA damage studies.
3-Methylcytosine: Studied for its role in DNA methylation and gene expression.
N1-Methylpseudouridine: Used in mRNA therapy and vaccine development.
Uniqueness
N1-Methyl-DG cep is unique due to its specific methylation at the N1 position of deoxyguanosine, which significantly alters DNA structure and function. This makes it particularly valuable in studying DNA repair mechanisms and the effects of methylation on genetic stability .
Eigenschaften
Molekularformel |
C44H55N8O7P |
|---|---|
Molekulargewicht |
838.9 g/mol |
IUPAC-Name |
N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-1-methyl-6-oxopurin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C44H55N8O7P/c1-30(2)52(31(3)4)60(57-25-13-24-45)59-37-26-39(51-29-46-40-41(51)48-43(47-28-49(5)6)50(7)42(40)53)58-38(37)27-56-44(32-14-11-10-12-15-32,33-16-20-35(54-8)21-17-33)34-18-22-36(55-9)23-19-34/h10-12,14-23,28-31,37-39H,13,25-27H2,1-9H3/b47-28+/t37-,38+,39+,60?/m0/s1 |
InChI-Schlüssel |
OOBQUSBPPMAQQI-MEFKARAVSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N(C6=O)C)/N=C/N(C)C |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(N(C6=O)C)N=CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


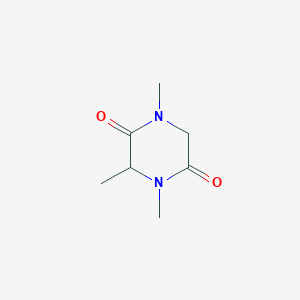
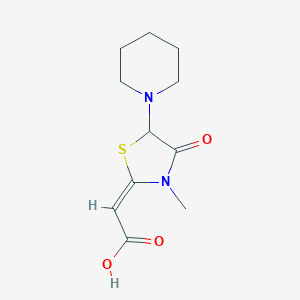
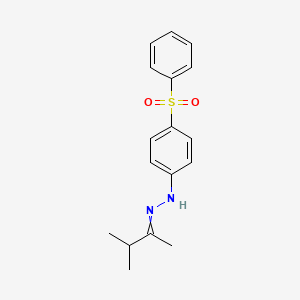
![2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid](/img/structure/B13813948.png)
![4-{[(1R)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13813960.png)

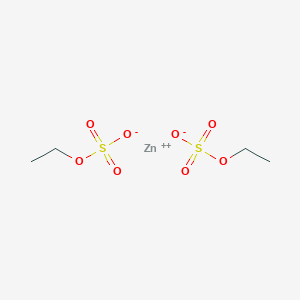
![2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid](/img/structure/B13813964.png)
![(1R,2R,5R,6S)-3-ethynyltricyclo[4.2.0.02,5]octa-3,7-diene](/img/structure/B13813969.png)
![ethyl 3-ethoxycarbonyloxy-2-[1-(4-methylphenyl)sulfinylcyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B13813972.png)
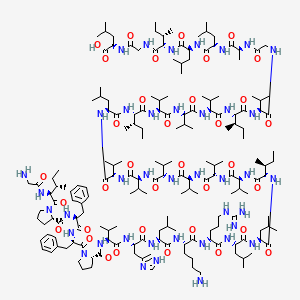

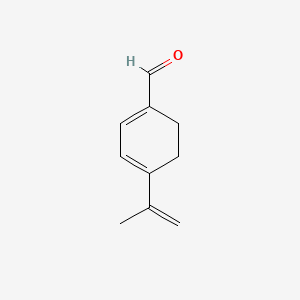
![5-Bromo-2-[[[[4-(hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13814014.png)
